

Understanding the formation of loversol impurities

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Compound of Interest

Compound Name: *loversol hydrolysate-1*

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An In-depth Technical Guide to the Formation of loversol Impurities

Introduction

loversol is a non-ionic, low-osmolar iodinated contrast agent integral to modern diagnostic imaging.[1] Administered intravenously or intra-arterially, it enhances the visibility of internal body structures during X-ray-based procedures like CT scans and angiography by opacifying blood vessels and tissues.[1] The quality and purity of loversol are paramount, as impurities can affect both the safety and efficacy of the diagnostic procedure. Impurities in loversol can originate from the multi-step chemical synthesis process or from the degradation of the drug substance under various environmental conditions.[1] This guide provides a detailed technical overview of the formation of these impurities, tailored for researchers, scientists, and drug development professionals.

Classification of Impurities

loversol impurities are broadly categorized based on their origin, as stipulated by international regulatory bodies like the ICH.[1][2]

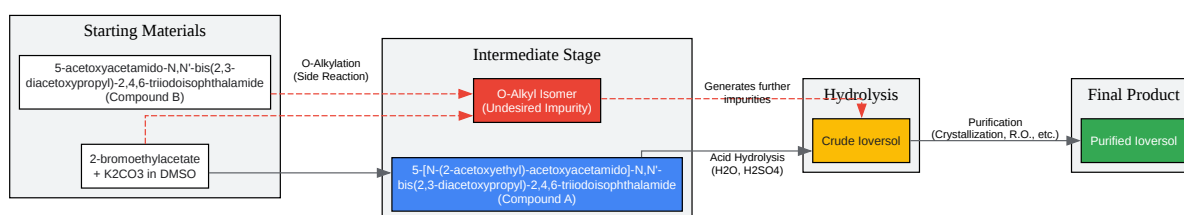
- **Process-Related Impurities:** These are substances formed during the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents.[1][3]

- **Degradation Impurities:** These result from the chemical breakdown of the loversol molecule over time due to exposure to stress factors such as heat, light, humidity, and reactive oxygen species.[1][4]
- **Other Impurities:** This category includes residual solvents used during synthesis and elemental impurities that may be introduced from catalysts or manufacturing equipment.[1][3]

Process-Related Impurities: The Synthetic Pathway

The synthesis of loversol is a complex, multi-step process. Impurities can arise at various stages if reactions are incomplete or if side reactions occur. A key intermediate in one common synthesis route is 5-[N-(2-acetoxyethyl)-acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide, referred to as "Compound A".[5][6] This intermediate is then hydrolyzed to yield the final loversol product.[5]

A significant process-related impurity is the O-alkylated isomer of Compound A, which is formed as an undesired by-product during the alkylation step.[5][6] This isomer and its subsequent by-products are challenging and costly to remove during purification.[5][6] Improved synthesis methods focus on a "selective hydrolysis" step to reduce the formation of these difficult-to-remove impurities.[5][6]



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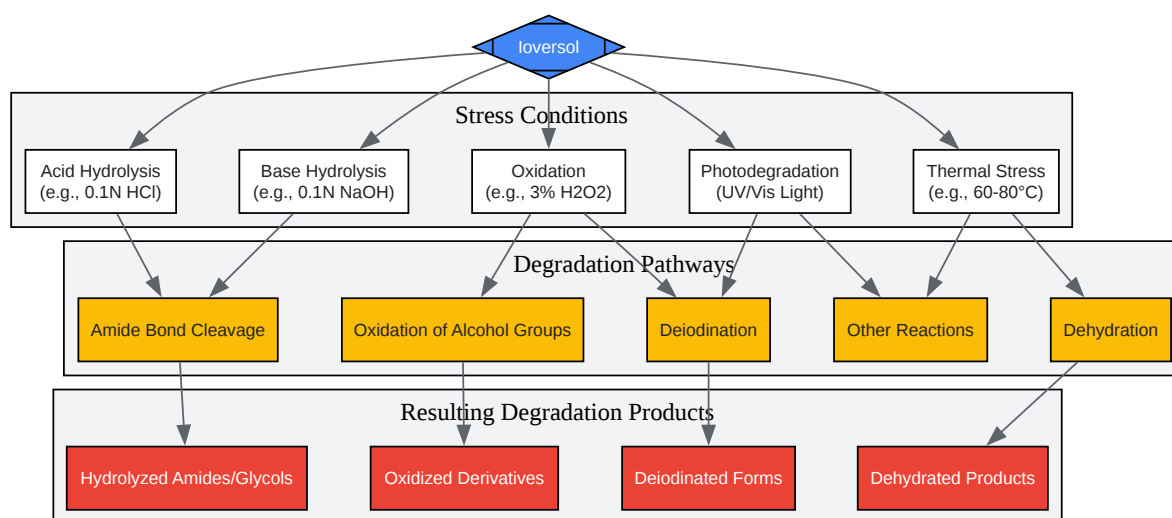
Caption: Simplified synthesis pathway for loversol highlighting the formation of a key process impurity.

Table 1: Common Process-Related Impurities in loversol

Impurity Name	CAS Number	Molecular Formula	Origin
O-Alkyl Isomer of Compound A	Not Available	C ₂₇ H ₃₀ I ₃ N ₃ O ₁₄	Side reaction (O-alkylation) during synthesis of Intermediate "Compound A". [5][6]
5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide	Not Available	C ₁₄ H ₁₈ I ₃ N ₃ O ₆	Unreacted starting material or hydrolysis by-product. [7]
5-hydroxyacetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide	Not Available	C ₁₆ H ₂₀ I ₃ N ₃ O ₈	Intermediate from an alternative synthesis route. [7][8]
N,N'-bis(2,3-dihydroxypropyl)-5-[[N-(2-hydroxyethyl)formamyl]methoxy]-2,4,6-triiodo-1,3-benzenedicarboxamide	Not Available	C ₁₉ H ₂₆ I ₃ N ₃ O ₉	Side reaction product under strong basic conditions. [7][8]
Ioversol Impurity 5	134768-85-7	Not Available	Process-related impurity. [1]
Ioversol Impurity 8	134768-83-5	Not Available	Process-related impurity. [1]

Degradation Impurities: Stability Under Stress

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][9] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing, such as high temperature, extreme pH, intense light, and oxidizing agents.[4][10] For iodinated contrast media like Ioversol, common degradation pathways include deiodination, hydrolysis of amide bonds, oxidation of alcohol groups, and dehydration.[11][12]



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Caption: General degradation pathways of Ioversol under various forced degradation (stress) conditions.

Summary of Forced Degradation Studies

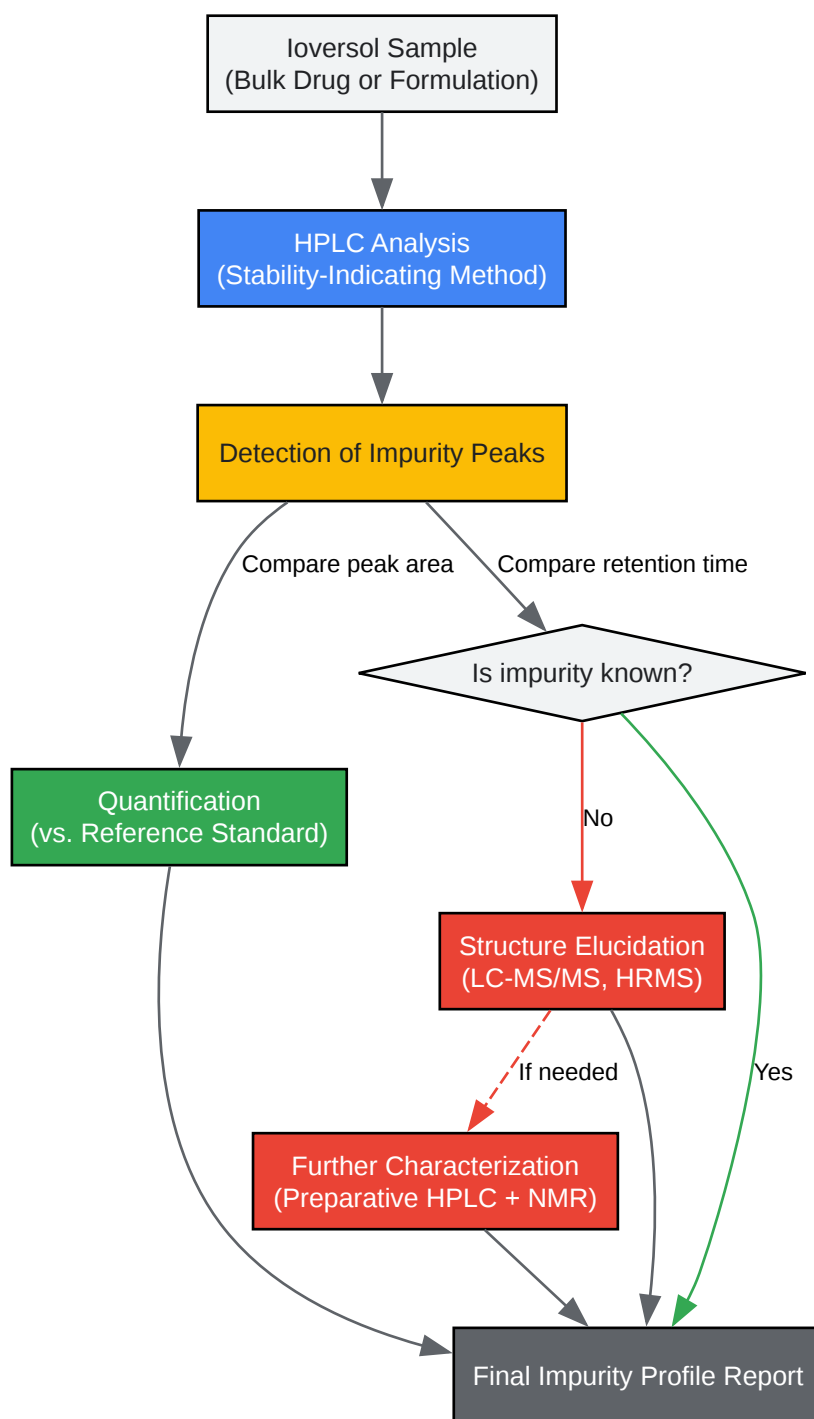
A stability-indicating HPLC method was developed to analyze Ioversol under various stress conditions.[13] The study provides quantitative data on the extent of degradation, demonstrating the susceptibility of Ioversol to hydrolytic and oxidative stress.

Table 2: Quantitative Summary of loversol Forced Degradation

Stress Condition	Duration & Temperature	% Assay of loversol	% Degradation
Acid Hydrolysis	0.1 N HCl, 24 hr, Room Temp	89.26	10.74
Base Hydrolysis	0.1 N NaOH, 24 hr, Room Temp	91.43	8.57
Oxidative	3% H ₂ O ₂ , 24 hr, Room Temp	90.12	9.88
Neutral Hydrolysis	Water, 3 hr, 60°C	98.61	1.39
Photolytic	UV Light, 24 hr	99.15	0.85
Data sourced from a stability-indicating method development study. [13]			

Analytical Methodologies and Experimental Protocols

The detection, identification, and quantification of impurities require robust analytical methods. [\[14\]](#) High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling of loversol.[\[1\]](#)[\[13\]](#) Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for the structural elucidation of unknown impurities.[\[1\]](#)[\[15\]](#)



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Caption: A typical analytical workflow for the profiling and characterization of Ioversol impurities.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is based on a published method for the quantification of loversol and its degradation products.[13]

Objective: To provide a specific, sensitive, and accurate HPLC method capable of separating loversol from its degradation products formed under stress conditions.

1. Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
- Analytical column: Zodiac Phenyl C18 (250 mm × 4.6 mm; 5 µm particle size) or equivalent.
- loversol Reference Standard.
- HPLC grade Methanol and Water.
- Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

2. Chromatographic Conditions:

Parameter	Condition
Mobile Phase	Water : Methanol (90:10, v/v)
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	254 nm
Injection Volume	20 µL
Run Time	~10 minutes
Retention Time (loversol)	Approximately 4.11 min

3. Standard and Sample Preparation:

- **Standard Solution:** Prepare a stock solution of Ioversol Reference Standard in the mobile phase. Dilute to a working concentration (e.g., 500 µg/mL).
- **Sample Solution:** Dilute the Ioversol injection dosage form with the mobile phase to achieve a similar concentration as the standard solution.

4. Forced Degradation (Stress Testing) Protocol:

- **Acid Hydrolysis:** Mix the sample solution with 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 N NaOH before dilution and injection.[\[13\]](#)
- **Base Hydrolysis:** Mix the sample solution with 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before dilution and injection.[\[13\]](#)
- **Oxidative Degradation:** Mix the sample solution with 3% H₂O₂. Keep at room temperature for 24 hours before dilution and injection.[\[13\]](#)
- **Thermal Degradation:** Heat the sample solution (in water) at 60°C for 3 hours. Cool to room temperature before injection.[\[13\]](#)
- **Photolytic Degradation:** Expose the sample solution to UV light for 24 hours before injection.[\[13\]](#)

5. Analysis and Data Interpretation:

- Inject the stressed samples into the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Ioversol peak.
- The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Ioversol peak and from each other.
- Calculate the percentage degradation using the peak areas from the chromatograms of stressed and unstressed samples.

Conclusion

Understanding the formation of impurities is a critical aspect of the development and manufacturing of Ioversol. Impurities can arise from both the synthetic process, through side reactions and residual intermediates, and from the degradation of the active substance under various environmental stresses. A thorough impurity profile, generated through forced degradation studies and the use of robust, stability-indicating analytical methods like HPLC and LC-MS, is essential. This knowledge allows for the optimization of the synthesis and purification processes, the development of stable formulations, and the establishment of appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of this vital diagnostic agent.

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